

# Synthetic Pathway to t-Boc-Aminooxy-PEG4amine: A Detailed Technical Guide

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Compound of Interest		
Compound Name:	t-Boc-Aminooxy-PEG4-amine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a feasible multi-step synthesis route for **t-Boc-Aminooxy-PEG4-amine**, a valuable heterobifunctional linker in drug discovery and bioconjugation. The synthesis commences with the commercially available tetraethylene glycol and proceeds through key intermediates, including a mono-tosylated PEG4 and a t-Boc-protected aminooxy alcohol, culminating in the desired product. Detailed experimental protocols for each critical step are provided below, compiled from analogous chemical transformations and established synthetic methodologies.

# I. Overview of the Synthetic Strategy

The synthesis of **t-Boc-Aminooxy-PEG4-amine** is a linear sequence involving four principal transformations:

- Mono-tosylation of Tetraethylene Glycol: Selective protection of one of the terminal hydroxyl groups of tetraethylene glycol as a tosylate to create a good leaving group for subsequent nucleophilic substitution.
- Introduction of the t-Boc-Aminooxy Moiety: Nucleophilic substitution of the tosylate with N-Boc-hydroxylamine to form the key intermediate, t-Boc-Aminooxy-PEG4-alcohol.
- Activation of the Remaining Hydroxyl Group: Conversion of the terminal alcohol of the PEG chain into a better leaving group, typically a tosylate, to facilitate the introduction of the



amine functionality.

• Introduction of the Primary Amine: Nucleophilic substitution of the second tosyl group with an azide, followed by reduction to the primary amine.

This strategic approach allows for the sequential and controlled introduction of the two different functional groups at either end of the PEG4 spacer.

# II. Experimental ProtocolsStep 1: Synthesis of mono-O-tosyl-tetraethylene glycol(2)

This procedure details the selective mono-tosylation of tetraethylene glycol.

## Experimental Protocol:

A solution of tetraethylene glycol (1) (1 equivalent) in a mixture of dichloromethane (DCM) and pyridine (5:1 v/v) is cooled to 0 °C in an ice bath. To this stirred solution, p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine. The organic phase is then dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford mono-O-tosyl-tetraethylene glycol (2) as a colorless oil.

## **Step 2: Synthesis of t-Boc-Aminooxy-PEG4-alcohol (3)**

This step involves the nucleophilic substitution of the tosylate with N-Boc-hydroxylamine.

### Experimental Protocol:

To a solution of N-Boc-hydroxylamine (1.2 equivalents) in anhydrous dimethylformamide (DMF), sodium hydride (NaH) (60% dispersion in mineral oil, 1.3 equivalents) is added portionwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this



temperature for 30 minutes, or until hydrogen evolution ceases. A solution of mono-O-tosyltetraethylene glycol (2) (1 equivalent) in anhydrous DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched with water and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield t-Boc-Aminooxy-PEG4-alcohol (3) as a viscous oil.

## **Step 3: Synthesis of t-Boc-Aminooxy-PEG4-tosylate (4)**

The terminal hydroxyl group of intermediate 3 is activated by tosylation.

### Experimental Protocol:

t-Boc-Aminooxy-PEG4-alcohol (3) (1 equivalent) is dissolved in a mixture of DCM and pyridine (5:1 v/v) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the workup procedure is similar to that described in Step 1. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give t-Boc-Aminooxy-PEG4-tosylate (4).[1][2][3]

# Step 4: Synthesis of t-Boc-Aminooxy-PEG4-azide (5) and subsequent reduction to t-Boc-Aminooxy-PEG4-amine (6)

The final steps involve the introduction of an azide followed by its reduction to the primary amine.

#### Experimental Protocol:

Azide Formation: t-Boc-Aminooxy-PEG4-tosylate (4) (1 equivalent) is dissolved in anhydrous DMF, and sodium azide (NaN<sub>3</sub>) (3 equivalents) is added. The mixture is heated to 60-70 °C and stirred for 12-18 hours under an inert atmosphere. The reaction is monitored by TLC. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous



Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated to give the crude t-Boc-Aminooxy-PEG4-azide (5), which is often used in the next step without further purification.

Reduction to Amine: The crude azide (5) is dissolved in a suitable solvent such as methanol or THF. Palladium on carbon (10% Pd/C, catalytic amount) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, t-Boc-Aminooxy-PEG4-amine (6).[4] Purification, if necessary, can be performed by column chromatography.

## **III. Data Presentation**

Table 1: Summary of Key Intermediates and Final Product

Compound Name	Structure	Molecular Formula	Molecular Weight ( g/mol )	Typical Physical Form
mono-O-tosyl- tetraethylene glycol	(Structure not shown)	C15H24O7S	348.41	Colorless oil
t-Boc-Aminooxy- PEG4-alcohol	(Structure not shown)	C13H27NO7	309.36	Viscous oil
t-Boc-Aminooxy- PEG4-tosylate	(Structure not shown)	C20H33NO9S	463.54	Oil
t-Boc-Aminooxy- PEG4-amine	(Structure not shown)	C13H28N2O6	308.37	Oil or waxy solid

# IV. Mandatory Visualization





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Caption: Synthetic workflow for **t-Boc-Aminooxy-PEG4-amine**.

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